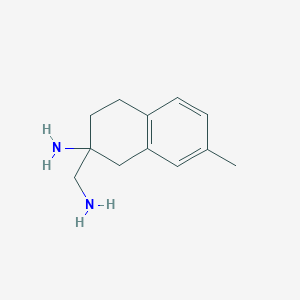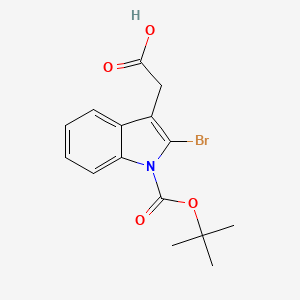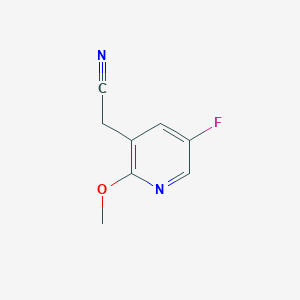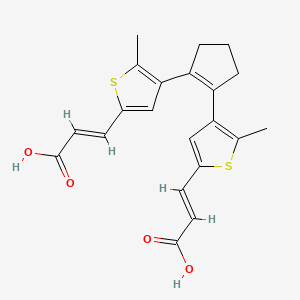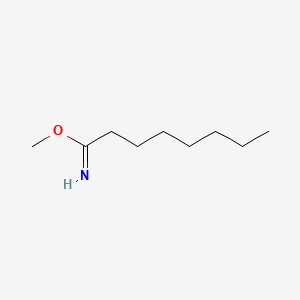
Methyl octanimidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a reagent commonly used in the preparation of neuraminic acid and its derivatives. This compound is characterized by its white solid appearance and solubility in dichloromethane and methanol.
準備方法
The synthesis of methyl octanimidate typically involves the reaction of octanoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. Industrial production methods may involve continuous flow reactors to optimize yield and purity. The process can be summarized as follows:
Esterification: Octanoic acid reacts with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions.
Purification: The resulting ester is purified through distillation or recrystallization to obtain methyl octanoate.
Imidation: Methyl octanoate is then reacted with ammonia or an amine to form this compound.
化学反応の分析
Methyl octanimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the imidate group is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, elevated temperatures, and specific catalysts. Major products formed from these reactions include carboxylic acids, amines, and substituted imidates.
科学的研究の応用
Methyl octanimidate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of neuraminic acid derivatives.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition and protein modification.
Medicine: Research into its potential as a drug precursor or intermediate in pharmaceutical synthesis is ongoing.
Industry: It is utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of methyl octanimidate involves its interaction with specific molecular targets. It can act as an alkylating agent, modifying nucleophilic sites on proteins and other biomolecules. This modification can alter the function of enzymes and receptors, leading to various biological effects. The pathways involved include covalent bonding to amino acid residues and subsequent changes in protein conformation and activity .
類似化合物との比較
Methyl octanimidate can be compared with other similar compounds, such as:
Methyl octanoate: A simple ester of octanoic acid, used in flavor and fragrance industries.
Octanoic acid: A fatty acid with antimicrobial properties, used in food preservation and pharmaceuticals.
Sulfonimidates: Organosulfur compounds with similar reactivity, used in polymer synthesis and as drug candidates.
This compound is unique due to its specific imidate functional group, which imparts distinct reactivity and applications compared to its analogs.
特性
分子式 |
C9H19NO |
|---|---|
分子量 |
157.25 g/mol |
IUPAC名 |
methyl octanimidate |
InChI |
InChI=1S/C9H19NO/c1-3-4-5-6-7-8-9(10)11-2/h10H,3-8H2,1-2H3 |
InChIキー |
KDRRLFSYTILGHK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(=N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



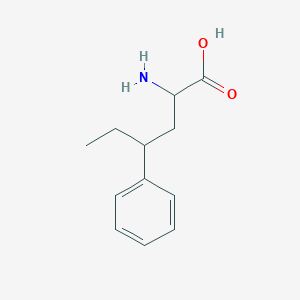
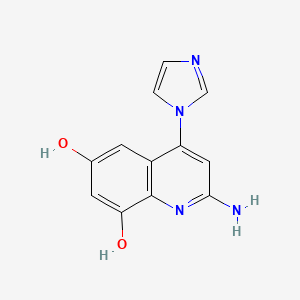

![Tripotassium;4-[3,5-bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(3+)](/img/structure/B15223844.png)
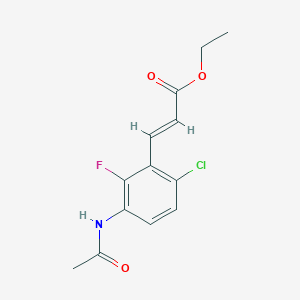
![Thieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B15223864.png)

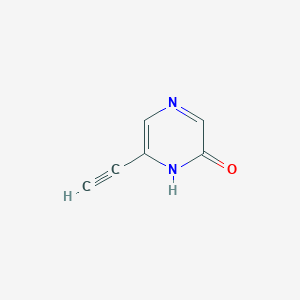
![1,3,4-Thiadiazol-2-amine, 5-[4-(1-methylethoxy)phenyl]-](/img/structure/B15223881.png)
